N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide
CAS No.: 730949-66-3
Cat. No.: VC6891118
Molecular Formula: C15H25ClN4O3
Molecular Weight: 344.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730949-66-3 |
|---|---|
| Molecular Formula | C15H25ClN4O3 |
| Molecular Weight | 344.84 |
| IUPAC Name | N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide |
| Standard InChI | InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23) |
| Standard InChI Key | YTSSQRKVEJJMEK-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide features a bicyclic structure combining a pyrimidine ring with a butyramide side chain. The pyrimidinone core (2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl) is substituted at position 1 with a butyl group and at position 6 with an amino group. The N-propyl-4-chloro-butyramide moiety is attached to position 5, introducing both hydrophobic (propyl) and electrophilic (chloro) characteristics.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 730949-66-3 |
| IUPAC Name | N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide |
| Molecular Formula | C₁₅H₂₅ClN₄O₃ |
| Molecular Weight | 344.84 g/mol |
| SMILES Notation | CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N |
| InChI Key | YTSSQRKVEJJMEK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
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Alkylation of 6-aminouracil with 1-bromobutane to form the 1-butyl derivative.
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Selective N-propylation at the 5-position via nucleophilic substitution.
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Acylation with 4-chlorobutyryl chloride to install the chlorinated side chain.
Reaction conditions (temperature, catalysts, solvents) remain speculative, though polar aprotic solvents like DMF or DMSO and bases such as K₂CO₃ are commonly employed in similar syntheses .
Purification and Quality Control
Applications in Proteomics Research
Role as a Specialty Reagent
The compound’s primary documented application lies in proteomics, where it may function as:
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Crosslinking Agent: The chloro group could participate in nucleophilic substitution reactions with cysteine residues, facilitating protein-protein or protein-ligand crosslinking.
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Affinity Probe: The butyramide moiety might mimic natural fatty acid substrates, enabling competitive binding studies with lipid-processing enzymes.
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Chromatographic Additive: Hydrophobic interactions with the butyl and propyl groups could modulate retention times in reverse-phase protein separations.
Comparative Efficacy
Table 2 contrasts the target compound with structurally related analogs, highlighting how substituent variations influence potential applications:
Table 2: Structural Analogs and Functional Differences
| Compound Name | Molecular Formula | Key Substituents | Hypothesized Application |
|---|---|---|---|
| N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-ethylacetamide | C₁₃H₂₀ClN₅O₃ | Ethyl group, shorter acyl chain | Enzyme inhibition studies |
| N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide | C₁₄H₂₂ClN₅O₄ | Methoxyethyl group | Solubility-enhanced probes |
| Target Compound | C₁₅H₂₅ClN₄O₃ | Propyl, 4-chlorobutyramide | Protein crosslinking, lipidomics |
The elongated 4-chlorobutyramide chain in the target compound may enhance membrane permeability compared to shorter-chain analogs, potentially broadening its utility in cellular proteomics .
Physicochemical Properties
Solubility and Stability
Solubility data remain unreported, but structural analogs suggest moderate solubility in DMSO (>10 mM) and limited aqueous solubility (<1 mM at pH 7.4). The chloro substituent increases lipophilicity (calculated logP ≈ 2.1), favoring organic solvents like acetonitrile or methanol. Stability under physiological conditions is unknown, though the β-ketoamide structure may render it prone to hydrolysis in acidic or basic environments.
Spectroscopic Predictions
Computational models predict the following key spectral features:
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